1-Butyl-1-methylpiperidinium triflate; 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

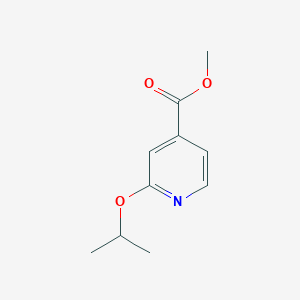

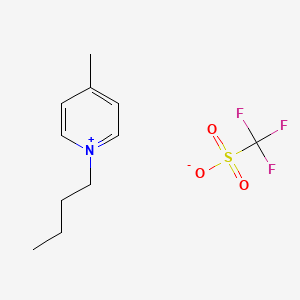

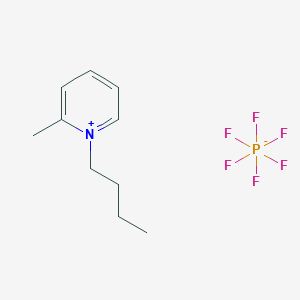

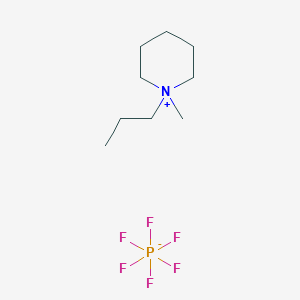

1-Butyl-1-methylpiperidinium triflate is a chemical compound with the molecular formula C11H22F3NO3S and a molecular weight of 305.36 g/mol. It belongs to a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .

Synthesis Analysis

While specific synthesis methods for 1-Butyl-1-methylpiperidinium triflate were not found in the search results, a study on 1-Butyl-1-methylpyrrolidinium triflate and similar compounds provides insights into their solubilizing abilities . The study used gas–liquid chromatographic retention factor data, combined with published infinite dilution activity coefficient data, and gas-to-liquid partition coefficient data .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butyl-1-methylpiperidinium triflate include a density of 1.26 g/cm³ at 27 °C and a conductivity of 1.85 mS/cm at 24 °C .Applications De Recherche Scientifique

Electrolyte in Batteries

This compound is used as an electrolyte in ionic liquid dual ion batteries and dual-graphite batteries . These batteries are known for their high energy density and long cycle life.

Desulfurization of Fuels

1-Butyl-1-methylpiperidinium trifluoromethanesulfonate is used as a model ionic liquid in the study of ionic effect on the desulfurization of fuels . Desulfurization is a crucial process in the petroleum industry to reduce sulfur emissions.

Solvent in Chemical Reactions

This compound can be used as a solvent in the Ullmann homocoupling of aryl halides or aryl boronic acids using Cu nanoparticles . This reaction is important in the synthesis of biaryls, a key structure in many pharmaceutical and agrochemical compounds.

Detection of Dopamine and Uric Acid

The compound is used in the modification of electrodes applicable in the detection of dopamine and uric acid in human urine samples . This has significant implications in medical diagnostics.

Study of Activity Coefficients

It is used in the study of the activity coefficient of different solutes at infinite dilution . This helps in understanding the interactions between solutes and solvents, which is fundamental in physical chemistry.

Modification of Carbon Paste Electrodes

1-Butyl-1-methylpiperidinium trifluoromethanesulfonate is used to modify the carbon paste electrode applicable in the detection of dopamine in human serum and urine samples . This has potential applications in clinical diagnostics and therapeutic monitoring.

Safety and Hazards

Mécanisme D'action

Target of Action

1-Butyl-1-methylpiperidinium trifluoromethanesulfonate, also known as 1-Butyl-1-methylpiperidinium triflate, is an ionic liquid . Its primary targets are the components involved in electrochemical reactions . It is used as a solvent in various chemical reactions and as an electrolyte in supercapacitor applications .

Mode of Action

This compound interacts with its targets by facilitating the transfer of ions during electrochemical reactions . It provides a medium for the movement of charged particles, thereby enabling the flow of electric current . It can also reduce the vulcanisation onset temperature during the vulcanisation of NBR (acrylonitrile-butadiene elastomer) composites .

Biochemical Pathways

It is known to be involved in electrochemical energy applications . It plays a crucial role in the desulfurization of fuels and nucleophilic aromatic substitution reactions .

Pharmacokinetics

It is known to have a high viscosity , which may influence its distribution and interaction with other substances in a given system.

Result of Action

The primary result of the action of 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate is the facilitation of electrochemical reactions . It enables the efficient transfer of ions, which is crucial for the functioning of devices like supercapacitors . It also aids in the vulcanisation of NBR composites .

Action Environment

The efficacy and stability of 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate can be influenced by environmental factors such as temperature and humidity . It is typically stored under inert gas at room temperature . It should be kept away from moisture as it is hygroscopic .

Propriétés

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.CHF3O3S/c1-3-4-8-11(2)9-6-5-7-10-11;2-1(3,4)8(5,6)7/h3-10H2,1-2H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLIBMNUPZGHKJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049384 |

Source

|

| Record name | 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-1-methylpiperidinium trifluoromethanesulfonate | |

CAS RN |

1357500-93-6 |

Source

|

| Record name | 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)

![7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95%](/img/structure/B6320851.png)